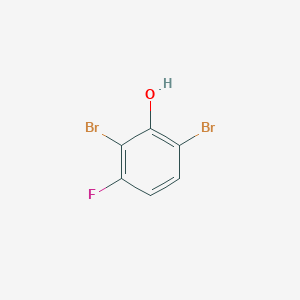

2,6-Dibromo-3-fluorophenol

Description

Contextualizing 2,6-Dibromo-3-fluorophenol within the Landscape of Polyhalogenated Phenols Research

Polyhalogenated phenols are aromatic compounds that feature a hydroxyl group and multiple halogen atoms attached to a benzene (B151609) ring. These compounds are significant precursors and intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers. nih.govmdpi.com The identity and position of the halogen substituents dramatically influence the molecule's reactivity, creating a rich field of study focused on harnessing these effects for targeted synthesis.

A primary challenge in working with polyhalogenated phenols is achieving regioselectivity—the ability to control precisely where the halogens are placed on the aromatic ring. The synthesis of a specific isomer like this compound from its likely precursor, 3-fluorophenol (B1196323), requires careful selection of reagents and conditions to direct the incoming bromine atoms to the positions flanking the hydroxyl group (the ortho positions), while avoiding bromination at the open para position. Research into catalytic methods, such as the use of amine catalysts for ortho-bromination, aims to solve this challenge of selectivity, which is often complicated by the formation of multiple isomers.

The reactivity of the phenolic hydroxyl group itself is another key aspect of this research area. While it can direct the position of incoming electrophiles during ring substitution, it can also be a site for further chemical modification. Studies on other phenols, like tyrosine, have shown that the hydroxyl group can be readily modified, and in polyhalogenated systems, its electronic properties are finely tuned by the adjacent halogens. acs.org This makes polyhalogenated phenols like this compound valuable not just as inert scaffolds but as reactive components in the assembly of more complex molecules. Industrial applications have historically included uses for polyhalogenated phenols as flame retardants and wood preservatives. nih.govresearchgate.net

Academic Significance and Research Trajectories of Bromofluorinated Aromatic Compounds

The presence of both bromine and fluorine atoms on the same aromatic scaffold, as seen in this compound, is of particular academic and commercial interest. This combination of halogens creates a molecule with orthogonal reactivity, meaning the different halogens can be selectively targeted in subsequent chemical reactions.

Bromine's Role as a Synthetic Handle: The bromine atoms in this compound serve a different but equally important purpose. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making the bromine atoms excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings allow for the selective replacement of bromine atoms with new carbon-carbon or carbon-heteroatom bonds. This enables chemists to use the dibrominated phenol (B47542) as a scaffold, sequentially building up molecular complexity by addressing each bromine atom independently. An analogous compound, 2,3-dibromo-6-fluorophenol, is known to participate in such coupling reactions. evitachem.com

This dual functionality—fluorine for property modulation and bromine for synthetic elaboration—defines the primary research trajectory for bromofluorinated aromatic compounds. They are viewed as versatile platforms for creating libraries of complex molecules for drug discovery and for developing advanced functional materials with specific electronic or optical properties.

Properties of this compound and Related Compounds

Below is a table summarizing key identifiers for this compound and its isomers mentioned in the text. The availability of multiple isomers highlights the synthetic challenge of regioselectivity in halogenating fluorophenols.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₃Br₂FO | 269.89 | 131940-59-9 |

| 2,6-Dibromo-4-fluorophenol | C₆H₃Br₂FO | 269.90 | 344-20-7 |

| 2,4-Dibromo-6-fluorophenol | C₆H₃Br₂FO | 269.89 | 576-86-3 |

| 2,3-Dibromo-6-fluorophenol | C₆H₃Br₂FO | 269.89 | Not Available |

| 4,6-Dibromo-3-fluoro-2-nitrophenol | C₆H₂Br₂FNO₃ | 314.89 | 2369-45-1 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3Br2FO |

|---|---|

Molecular Weight |

269.89 g/mol |

IUPAC Name |

2,6-dibromo-3-fluorophenol |

InChI |

InChI=1S/C6H3Br2FO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |

InChI Key |

OEWRSPSSAUTKPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dibromo 3 Fluorophenol and Its Structural Analogues

Retrosynthetic Strategies and Design Principles for 2,6-Dibromo-3-fluorophenol Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.come3s-conferences.orgjournalspress.com For a molecule like this compound, this process begins by identifying the key disconnections that can be made to simplify the structure.

The primary disconnections for this compound involve the carbon-bromine and carbon-fluorine bonds. A logical retrosynthetic approach would consider the sequential introduction of the halogen atoms onto a phenol (B47542) or a precursor molecule. The order of these introductions is critical and is guided by the directing effects of the existing substituents on the aromatic ring.

Key Retrosynthetic Disconnections:

C-Br Bond Disconnection: This is the most common initial step in the retrosynthesis. The analysis would lead back to 3-fluorophenol (B1196323) as a key intermediate. The challenge then becomes the selective bromination at the 2 and 6 positions of 3-fluorophenol.

C-F Bond Disconnection: This approach would start with 2,6-dibromophenol (B46663) and require a subsequent fluorination step. This is often more challenging due to the difficulty of selective fluorination on an already substituted and deactivated ring.

A plausible retrosynthetic pathway is illustrated below:

The design principles for the synthesis of this compound revolve around controlling the regioselectivity of the halogenation steps. The hydroxyl group of the phenol is a strong ortho-, para-director, while the fluorine atom at the 3-position is a deactivating meta-director. This interplay of directing effects must be carefully managed to achieve the desired substitution pattern.

Regioselective Halogenation Approaches for Fluorinated Phenols

The synthesis of specifically substituted halogenated phenols heavily relies on achieving high regioselectivity during the halogenation process. acs.org The presence of a fluorine atom on the phenolic ring adds a layer of complexity due to its electronic effects.

Direct electrophilic bromination is a common method for introducing bromine atoms onto an aromatic ring. For the synthesis of this compound, the starting material would typically be 3-fluorophenol. The hydroxyl group strongly activates the ortho and para positions for electrophilic attack.

Common Brominating Agents and Conditions:

| Brominating Agent | Solvent | Temperature | Observations |

| Bromine (Br₂) | Acetic Acid | 0–5°C | A common method, but can sometimes lead to over-bromination if not carefully controlled. |

| N-Bromosuccinimide (NBS) | Dichloromethane | 23°C | Often used for milder and more selective brominations. chemicalbook.com |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room Temperature | May require longer reaction times compared to other solvent systems. |

The reaction of 3-fluorophenol with a suitable brominating agent is expected to yield the desired this compound due to the strong directing effect of the hydroxyl group to the two ortho positions. The fluorine at the meta position will have a deactivating effect, but the activation from the hydroxyl group is generally dominant.

For example, the bromination of phenol itself often yields a mixture of ortho- and para-substituted products, and controlling the conditions is key to obtaining the desired isomer. In a similar vein, the synthesis of 2,6-dibromophenol from phenol can be achieved using N-bromosuccinimide in dichloromethane. chemicalbook.com A Russian patent describes the synthesis of dibromophenol from phenol using molecular bromine in an aqueous medium with an oxidizing agent, yielding a mixture of 2,4- and 2,6-dibromophenol. google.com

An alternative synthetic route involves the controlled fluorination of a dibrominated phenol precursor, such as 2,6-dibromophenol. This approach is generally more challenging due to the harsh conditions and limited regioselectivity often associated with electrophilic fluorination.

Common Fluorinating Agents:

Selectfluor™ (F-TEDA-BF₄): This is a widely used electrophilic fluorinating agent. chem-soc.si It is known for its versatility in fluorinating a range of organic compounds. chem-soc.si However, its application in the direct fluorination of deactivated phenols can be challenging and may require specific catalytic systems.

Xenon Difluoride (XeF₂): This reagent can be used for direct fluorination, often under acidic conditions.

The synthesis of fluorinated phenols can also be achieved from non-aromatic precursors. For instance, α-diazocyclohexenones can be treated with Selectfluor™ and a fluoride (B91410) source to produce ortho-fluorophenols regioselectively. nih.gov Another approach involves the synthesis of 3-fluorophenol from m-aminophenol through a fluoro-substitution reaction using anhydrous hydrofluoric acid and a diazotization reagent. google.com

Metal-Catalyzed Coupling Reactions in the Construction of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing pathways to a wide array of functionalized aromatic compounds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govmdpi.comlibretexts.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.govbeilstein-journals.org

In the context of this compound derivatives, the bromine atoms can serve as handles for Suzuki-Miyaura coupling. This allows for the introduction of various aryl or alkyl groups at the 2 and/or 6 positions.

General Suzuki-Miyaura Reaction Scheme:

Where:

Ar-Br is the brominated phenol derivative (e.g., a protected form of this compound).

R-B(OR')₂ is an organoboron reagent (e.g., a boronic acid or boronic ester).

Pd catalyst is typically a palladium(0) complex with phosphine (B1218219) ligands.

Base is required for the transmetalation step.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. For instance, studies on 2,5-dibromo-3-hexylthiophene (B54134) have shown that using Pd(PPh₃)₄ as a catalyst and a mixture of 1,4-dioxane (B91453) and water as the solvent can lead to high yields of the coupled products. nih.gov

C-H functionalization is an emerging field in organic synthesis that allows for the direct conversion of C-H bonds into new C-C, C-O, or C-N bonds, often with the aid of a transition metal catalyst. mt.comhilarispublisher.com This strategy offers a more atom-economical and efficient route to complex molecules by avoiding the need for pre-functionalized starting materials. nih.govnih.gov

For bromofluorophenols, C-H functionalization could potentially be used to introduce additional substituents onto the aromatic ring. The challenge lies in achieving high regioselectivity, as there are multiple C-H bonds available for activation.

Potential C-H Functionalization Reactions:

Directed C-H Borylation: A directing group can be used to guide a metal catalyst to a specific C-H bond, which is then converted to a C-B bond. princeton.edu This borylated intermediate can then undergo further reactions, such as Suzuki-Miyaura coupling.

Palladium-Catalyzed C-H Arylation: This reaction directly couples a C-H bond with an aryl halide. The selectivity is often controlled by the electronic and steric properties of the substrate and the catalyst.

Recent advancements have shown that cobalt catalysts can be used for the meta-selective C-H borylation of fluoroarenes, driven by the intrinsic electronic properties of the C-H bonds. princeton.edu This type of electronically controlled C-H activation could be a valuable tool for the selective functionalization of bromofluorophenols.

Buchwald-Hartwig Amination and Related Transformations

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides or pseudohalides and a wide array of amine coupling partners. wikipedia.orgorganic-chemistry.org Its development has provided a powerful alternative to traditional methods, which often suffer from limited scope and require harsh reaction conditions. wikipedia.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. A variety of phosphine-based ligands have been developed to accommodate diverse substrates. sigmaaldrich.com Sterically hindered biaryl phosphine ligands such as XPhos and BrettPhos are often highly effective, particularly for challenging substrates like aryl chlorides or sterically demanding coupling partners. sigmaaldrich.comresearchgate.net The choice of base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or a weaker one like potassium carbonate (K₂CO₃) for sensitive substrates, is crucial for catalyst turnover. researchgate.netacs.org

For polyhalogenated substrates like this compound, the Buchwald-Hartwig amination offers the potential for selective functionalization. The electronic environment created by the hydroxyl and fluorine substituents influences the reactivity of the two bromine atoms. The C-Br bond ortho to the electron-withdrawing fluorine atom (C2) and the C-Br bond ortho to the electron-donating hydroxyl group (C6) possess different electronic densities, which can be exploited for regioselective mono-amination under carefully controlled conditions. Studies on dihalopyridine precursors have shown that selective substitution of one halogen is achievable. researchgate.net However, the steric hindrance at both ortho positions presents a significant challenge that must be overcome through careful selection of the catalyst system. The use of bulky ligands can modulate the steric environment around the palladium center, potentially favoring reaction at one site over the other.

While direct cross-coupling of phenols with amines is an emerging field, the functionalization of aryl halides remains the more established route. acs.orgnih.govresearchgate.net Therefore, the two bromine atoms on the this compound scaffold serve as primary handles for introducing amine functionalities via Buchwald-Hartwig amination.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide Type | Amine | Pd Source / Ligand | Base | Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|---|

| Aryl Chloride | Primary Aliphatic Amine | BrettPhos Pd G3 | LHMDS | THF | 65 - 80 | sigmaaldrich.com |

| Aryl Chloride | Secondary Aliphatic Amine | BrettPhos Pd G3 | NaOt-Bu | Dioxane | 100 | sigmaaldrich.com |

| Aryl Bromide | Aniline | Pd(OAc)₂ / XPhos | t-BuONa | Toluene | 100 | researchgate.net |

| Aryl Mesylate | Aniline | Pd(OAc)₂ / CM-phos | K₃PO₄ | t-AmylOH | 110 | orgsyn.org |

| Aryl Fluorosulfonate | Aniline | CpPd(cinnamyl) / Xantphos | K₂CO₃ | Toluene | 110 | acs.org |

Photochemical and Electrochemical Methods in the Synthesis of this compound Scaffolds

Beyond traditional catalytic methods, photochemical and electrochemical approaches offer unique pathways for the synthesis and functionalization of complex aromatic scaffolds. These methods can proceed under mild conditions and provide alternative reactivity patterns.

Photochemical Methods The photochemistry of halogenated phenols in aqueous solutions is governed by three main pathways: photoionization, photochemical aryl-halogen bond homolysis, and aryl-halogen bond heterolysis. nih.gov These pathways can lead to photoreduction, where a halogen is replaced by hydrogen, or the formation of coupling products like biaryls, particularly in concentrated solutions. nih.gov For a molecule like this compound, irradation could potentially induce selective C-Br bond cleavage, leading to either mono-debrominated products or homo- and cross-coupled biaryl structures, which are valuable scaffolds in materials science and medicinal chemistry.

More targeted photochemical strategies can also be employed. For instance, a light-driven method for the C-H alkylation of phenols has been developed that utilizes a photoactive halogen-bonded complex formed between a phenolate (B1203915) anion and an α-iodosulfone. acs.org This catalyst-free approach could potentially be adapted to introduce alkyl groups onto the this compound ring, creating further structural diversity. The photochemical bromination of phenols in the presence of bromide is another relevant transformation, driven by reactive halogen species generated from dissolved organic matter. mdpi.com

Electrochemical Methods Electrosynthesis provides a reagent-free method for driving chemical reactions using electricity. Anodic C-C cross-coupling has emerged as a powerful tool for synthesizing biphenols. nih.govnih.gov This method typically involves the oxidation of two different phenol derivatives at an anode (often boron-doped diamond or graphite) to generate phenoxy radicals, which then couple to form a new C-C bond. nih.govnih.gov A key innovation in this area is the use of fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can significantly enhance the selectivity of cross-coupling over homocoupling. nih.govacs.org This approach could be directly applied to this compound, enabling its coupling with itself or other phenol derivatives to produce complex polyhalogenated biphenyls and related scaffolds. The high oxidation potential of highly fluorinated compounds can be a challenge, but electrochemical methods are well-suited to overcome such hurdles. rsc.orgacs.org

Table 2: Overview of Photochemical and Electrochemical Methods for Phenol Functionalization

| Method | Transformation | Key Conditions | Potential Application to Scaffold | Ref. |

|---|---|---|---|---|

| Aqueous Photolysis | C-Br bond cleavage / Coupling | UV irradiation in aqueous solution | Synthesis of biaryl structures or debrominated phenols | nih.gov |

| Photochemical C-H Alkylation | ortho-Alkylation of phenols | α-iodosulfone, light irradiation, microfluidic reactor | Introduction of alkyl groups onto the aromatic ring | acs.org |

| Anodic C-C Coupling | Biphenol synthesis | Constant current, Boron-Doped Diamond (BDD) anode, HFIP solvent | Homo- or cross-coupling to form polyhalogenated biphenyls | nih.govnih.gov |

| Ullmann-type Coupling | Bisanisole synthesis | Copper catalyst, solvent-free conditions | Coupling of iodinated precursors to form biaryls | acs.org |

Novel Precursor Synthesis and Derivatization Routes to Access this compound

The synthesis of this compound itself can be approached through several strategic routes, starting from simpler, more readily available precursors. Likewise, its rich functionality allows for a multitude of derivatization reactions.

Novel Precursor Synthesis A logical synthetic pathway to this compound starts with 3-fluorophenol. The challenge lies in achieving selective dibromination at the C2 and C6 positions, which are ortho to both the fluorine and hydroxyl groups.

Directed Electrophilic Bromination: The selective ortho-bromination of para-substituted phenols using N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) is a well-established method. mdpi.com A similar strategy could be adapted for the dibromination of 3-fluorophenol. google.com The directing effects of the hydroxyl and fluorine groups would need to be carefully managed to achieve the desired 2,6-substitution pattern over other isomers.

Directed ortho-Lithiation: A more regioselective approach involves directed ortho-metalation. The fluorine atom is a potent directing group for lithiation at the adjacent ortho position. researchgate.net A plausible route would involve protection of the phenolic hydroxyl group, followed by sequential lithiation at C2 and C6 and quenching with a bromine source like 1,2-dibromoethane. A known issue with direct bromination of aryllithium species derived from bromoarenes is low yield; however, transmetalation of the aryllithium intermediate with zinc chloride (ZnCl₂) prior to bromination has been shown to dramatically improve the yield of the desired polyhalogenated arenes. organic-chemistry.org This improved protocol could be highly effective for the synthesis of the target compound. organic-chemistry.org

From α-Diazoketones: A novel method for preparing ortho-fluorophenols regioselectively involves the treatment of α-diazocyclohexenones with an electrophile and a fluoride source. nih.gov While this provides a route to the o-fluorophenol core, subsequent selective bromination would still be required.

Derivatization Routes The this compound molecule is a versatile building block, offering three distinct points for further chemical modification: the hydroxyl group and the two bromine atoms.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can readily undergo standard derivatization reactions such as O-alkylation or O-acylation to form ethers and esters, respectively. These modifications can be used to protect the hydroxyl group during subsequent reactions or to modulate the biological and physical properties of the final compound.

Reactions at the Bromine Atoms: The two bromine atoms are ideal handles for metal-catalyzed cross-coupling reactions. As discussed in section 2.3.3, Buchwald-Hartwig amination can be used to introduce amine substituents. researchgate.net Additionally, Suzuki-Miyaura coupling with boronic acids or esters can form C-C bonds to introduce new aryl or alkyl groups, while Sonogashira coupling with terminal alkynes can install alkynyl moieties. The different electronic environments of the C2-Br and C6-Br bonds could potentially allow for selective, sequential cross-coupling reactions, enabling the synthesis of highly complex and unsymmetrical derivatives.

Table 3: Potential Synthesis and Derivatization Strategies

| Strategy | Type | Reaction | Key Reagents | Purpose | Ref. |

|---|---|---|---|---|---|

| Synthesis | Directed ortho-Lithiation | Sequential lithiation and bromination of protected 3-fluorophenol | n-BuLi or LDA, then ZnCl₂, then a bromine source | Regioselective synthesis of this compound | researchgate.netorganic-chemistry.org |

| Synthesis | Electrophilic Bromination | Dibromination of 3-fluorophenol | NBS, pTsOH, or Br₂ in organic acid | Direct synthesis from 3-fluorophenol | mdpi.comgoogle.com |

| Derivatization | C-N Coupling | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, amine | Introduction of amino groups | wikipedia.orgresearchgate.net |

| Derivatization | C-C Coupling | Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | Introduction of aryl/alkyl groups | |

| Derivatization | C-C Coupling | Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Introduction of alkynyl groups | mdpi.com |

| Derivatization | O-Functionalization | Ether/Ester formation | Alkyl halide/acyl chloride, base | Protection or property modulation | researchgate.net |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2,6 Dibromo 3 Fluorophenol

Electrophilic Aromatic Substitution Reactions of 2,6-Dibromo-3-fluorophenol

The reactivity of this compound in electrophilic aromatic substitution (EAS) is significantly influenced by the electronic effects of its substituents. The hydroxyl (-OH) group is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate. byjus.com Conversely, the bromine and fluorine atoms are deactivating groups due to their electron-withdrawing inductive effects, which decrease the electron density of the ring. However, like other halogens, they also act as ortho-, para-directors.

In the case of this compound, the positions ortho and para to the hydroxyl group are already substituted. The directing effects of the substituents are therefore crucial in determining the outcome of any further substitution. The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. The bromine atoms at positions 2 and 6 and the fluorine atom at position 3 further influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com For instance, nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. byjus.com In the case of this compound, the para position (position 4) relative to the hydroxyl group is the most likely site for substitution, assuming the electrophile can overcome the steric hindrance from the adjacent bromine and fluorine atoms. The reaction to form 4,6-dibromo-3-fluoro-2-nitrophenol demonstrates the introduction of a nitro group onto a similarly substituted phenol (B47542) ring. lookchem.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org This is typically the rate-determining step. masterorganicchemistry.com A base then removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Phenols

| Reagent | Expected Major Product with this compound | Rationale |

| Dilute HNO₃ | 2,6-Dibromo-3-fluoro-4-nitrophenol | The hydroxyl group is a strong para-director, making position 4 the most activated site. |

| Br₂ in CCl₄ | No reaction or slow reaction | The ring is already heavily halogenated and deactivated. |

| SO₃, H₂SO₄ | 2,6-Dibromo-3-fluoro-4-phenolsulfonic acid | Sulfonation is often reversible and can occur at sterically hindered positions. |

Nucleophilic Aromatic Substitution Reactions on this compound Substrates

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.org In contrast to electrophilic substitution, SNA is facilitated by groups that decrease the electron density of the aromatic ring, making it more susceptible to attack by a nucleophile. masterorganicchemistry.com The presence of three halogen atoms (two bromine and one fluorine) in this compound makes the aromatic ring electron-deficient and thus a potential substrate for SNA reactions.

The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. strath.ac.uk This intermediate is stabilized by electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org In this compound, the fluorine and bromine atoms can act as leaving groups. The relative reactivity of the halogens as leaving groups in SNA reactions is generally F > Cl > Br > I. Therefore, the fluorine atom at position 3 would be the most likely to be substituted by a nucleophile.

However, the positions of the electron-withdrawing bromine atoms are not ortho or para to the fluorine atom, which would reduce the rate of substitution at this position compared to a molecule with more favorably positioned activating groups. libretexts.org Substitution of the bromine atoms is also possible, though they are generally poorer leaving groups than fluorine in SNA reactions. evitachem.com

Radical Reaction Pathways and Bond Dissociation Studies of this compound

Radical reactions involving this compound can be initiated by heat or light, often in the presence of a radical initiator. A key parameter in understanding these reactions is the bond dissociation energy (BDE), which is the energy required to break a bond homolytically. The O-H bond in phenols has a significantly lower BDE compared to C-H or C-halogen bonds in the aromatic ring, making it the most likely site for initial radical abstraction. researchgate.netmdpi.com

The BDE of the O-H bond in phenol is approximately 88.7 ± 0.5 kcal/mol. mdpi.com The presence of electron-withdrawing halogen substituents on the ring is expected to slightly increase the O-H BDE. mdpi.com Once the phenoxyl radical is formed, it is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

The C-Br and C-F bonds can also undergo homolytic cleavage. The bond dissociation energies for C-Br bonds in aromatic compounds are generally in the range of 70-80 kcal/mol, while C-F bonds are stronger, typically above 110 kcal/mol. This suggests that under conditions that promote radical reactions, cleavage of a C-Br bond is more likely than cleavage of the C-F bond. Radical bromination, for instance, proceeds via a radical chain mechanism. youtube.com

Metal-Mediated Transformations and Reductive Dehalogenation Mechanisms of this compound

Metal-mediated reactions are crucial for the functionalization of aryl halides. Transition metals like palladium and copper are widely used to catalyze cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. researchgate.netmdpi.com In these reactions, the aryl halide undergoes oxidative addition to a low-valent metal center, followed by transmetalation and reductive elimination to form the new C-C or C-heteroatom bond.

For this compound, the C-Br bonds are more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2 and 6 positions. For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid in the presence of a palladium catalyst would be expected to replace one or both bromine atoms with the aryl group. researchgate.net

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, can also be achieved using various metal-based catalysts or through microbial pathways. science.govmdpi.com This process is important for the detoxification of halogenated environmental pollutants. nih.gov Anaerobic bacteria can utilize halogenated phenols as electron acceptors in a process called dehalorespiration. mdpi.comasm.org The mechanism involves the enzymatic cleavage of the carbon-halogen bond. mdpi.com The reactivity for reductive dehalogenation often follows the order I > Br > Cl > F, meaning the bromine atoms in this compound would be preferentially removed over the fluorine atom. mdpi.com

Acid-Base Equilibrium and Proton Transfer Dynamics of this compound in Solution

As a phenol, this compound is a weak acid in solution, capable of donating its phenolic proton to a base. msu.edu The acidity of phenols is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, increase the acidity of the phenol by stabilizing the resulting phenoxide anion through their inductive effect. Therefore, this compound is expected to be a stronger acid than phenol itself.

The acid-base equilibrium in water can be represented as: C₆H₂Br₂FOH + H₂O ⇌ C₆H₂Br₂FO⁻ + H₃O⁺

The equilibrium constant for this reaction is the acid dissociation constant, Ka. The pKa value is a common measure of acidity, with lower pKa values indicating stronger acids. The pKa of phenol is approximately 9.95. Due to the presence of three electron-withdrawing halogens, the pKa of this compound is expected to be significantly lower.

Proton transfer dynamics in solution are incredibly fast, often occurring on the picosecond or even femtosecond timescale. nih.govrsc.org The rate of proton transfer from the phenol to a base is influenced by factors such as the strength of the acid and base, the solvent, and the presence of hydrogen bonding networks. chemrxiv.orgaps.org In aqueous solution, water molecules play a crucial role in solvating the ions and facilitating proton transfer through a Grotthuss-type mechanism.

Table 2: Estimated Acidity of Halogenated Phenols

| Compound | pKa (Estimated) | Reason for Acidity Change Compared to Phenol (pKa ≈ 9.95) |

| Phenol | 9.95 | Reference compound. |

| 2-Chlorophenol | 8.48 | Electron-withdrawing Cl group stabilizes the phenoxide ion. |

| 2,6-Dichlorophenol | 6.79 | Additive electron-withdrawing effect of two Cl atoms further stabilizes the phenoxide ion. |

| 2,6-Dibromophenol (B46663) | ~6.5 | Similar to 2,6-dichlorophenol, two electron-withdrawing Br atoms increase acidity. |

| This compound | <6.5 | The additional electron-withdrawing F group further increases acidity. |

2,6 Dibromo 3 Fluorophenol As a Versatile Synthon in Complex Molecule Synthesis

Strategic Applications of 2,6-Dibromo-3-fluorophenol in Heterocyclic Compound Construction

The unique structural arrangement of this compound, featuring a hydroxyl group and two ortho-bromine atoms on a fluorinated benzene (B151609) ring, positions it as a highly valuable synthon for the construction of complex heterocyclic frameworks. The bromine atoms serve as versatile handles for various cross-coupling reactions, while the hydroxyl group can direct cyclization or be used as a nucleophile, enabling the synthesis of diverse heterocyclic systems, particularly those containing oxygen.

One of the primary applications of this synthon is in the synthesis of substituted dibenzofurans. Dibenzofurans are a class of oxygen-containing heterocycles that form the core structure of many natural products and pharmacologically active molecules. The general strategy involves a palladium-catalyzed intramolecular C-O bond formation. Typically, this compound can first undergo a Suzuki or Stille coupling at one of the C-Br bonds to introduce an aryl group. The resulting 2-aryl-6-bromo-3-fluorophenol intermediate is then subjected to an intramolecular cyclization, often catalyzed by a palladium complex, where the hydroxyl group displaces the remaining bromine atom to form the furan (B31954) ring. This method allows for the regioselective synthesis of fluorinated dibenzofuran (B1670420) derivatives, which are of significant interest in medicinal chemistry due to the enhanced metabolic stability and binding affinity often conferred by fluorine atoms.

Similarly, this synthon can be adapted for the synthesis of nitrogen-containing heterocycles like carbazoles. While direct cyclization to form a C-N bond from the phenol (B47542) is not straightforward, the hydroxyl group can be converted into an amino group or other nitrogen-containing functionality. For instance, the phenol could be transformed into an aryl ether, which is then subjected to a Smiles rearrangement or other methodologies to introduce a nitrogen nucleophile. More commonly, the phenol is converted to a non-coordinating triflate group, allowing for sequential palladium-catalyzed amination reactions at the C-Br positions to build the carbazole (B46965) precursor, which then undergoes reductive cyclization. The presence of the fluorine atom can influence the electronic properties of the intermediates, affecting reaction rates and yields in these multi-step syntheses.

The strategic placement of the three distinct functional groups (hydroxyl, bromine, fluorine) allows for orthogonal chemical modifications, making this compound a powerful tool for building complex molecular architectures that might be otherwise difficult to access.

Utilization of this compound in the Synthesis of Fluorine-Containing Building Blocks

The compound this compound is a valuable precursor for the synthesis of more complex fluorine-containing building blocks, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The reactivity of its bromine atoms, particularly in palladium-catalyzed cross-coupling reactions, allows for the introduction of a wide array of functional groups, transforming the simple phenol into a tailored, high-value synthon.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are primary methods for elaborating the this compound core. nih.govresearchgate.net These reactions leverage the differential reactivity of the C-Br bonds to selectively form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated phenol with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. dntb.gov.ua By carefully controlling the reaction conditions (e.g., catalyst, base, solvent, and temperature), it is possible to achieve either mono- or di-arylation. For instance, a selective mono-Suzuki coupling can yield a 2-aryl-6-bromo-3-fluorophenol. This new molecule serves as a bifunctional building block where the remaining bromine atom is available for subsequent transformations, and the phenolic hydroxyl group can be used for ether or ester formation.

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties by coupling with terminal alkynes. google.com Similar to the Suzuki coupling, selective mono-alkynylation of this compound can be achieved, producing 2-alkynyl-6-bromo-3-fluorophenols. These products are versatile intermediates; the alkyne can participate in cycloaddition reactions to form heterocycles, while the remaining bromine atom can be used in another cross-coupling reaction to build highly conjugated systems.

The following table summarizes the transformation of this compound into new building blocks via these key reactions.

| Reaction Type | Reagent | Product Class | Potential Further Applications |

| Suzuki-Miyaura Coupling | Arylboronic Acid | 2-Aryl-6-bromo-3-fluorophenols | Synthesis of dibenzofurans, biaryl ligands |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-6-bromo-3-fluorophenols | Synthesis of polycyclic aromatic hydrocarbons, functionalized heterocycles |

| Stille Coupling | Organostannane | 2-Alkenyl/Aryl-6-bromo-3-fluorophenols | Preparation of complex natural product analogues |

| Buchwald-Hartwig Amination | Amine | 2-Amino-6-bromo-3-fluorophenols | Synthesis of carbazoles, phenazines |

These transformations highlight the utility of this compound as a platform molecule. The resulting fluorinated building blocks, which combine aryl, alkynyl, or amino functionalities with a fluorinated phenolic core, are not readily accessible through other synthetic routes. Their unique electronic and steric properties make them highly sought after for creating novel molecular entities with tailored functions.

Precursor Roles of this compound in Advanced Organic Frameworks

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs), are highly ordered, porous materials constructed from molecular building blocks. youtube.comopenaccessjournals.com The properties of these frameworks—including pore size, surface area, and chemical functionality—are directly determined by the geometry and functionality of the organic precursors, often referred to as linkers or synthons. nih.gov While not a conventional linker itself, this compound serves as a strategic precursor for creating the custom polyfunctional linkers required for the synthesis of these advanced materials.

The primary utility of this compound in this context lies in its potential for derivatization into a rigid, multitopic linker. To be incorporated into a framework, a molecule must possess at least two reactive sites that can connect to other building blocks or metal nodes. The two bromine atoms on the phenol provide ideal handles for creating these connection points through well-established carbon-carbon bond-forming reactions.

A common synthetic pathway involves a two-step process:

Functional Group Transformation: The phenolic hydroxyl group is typically converted to a more suitable coordinating group for MOF synthesis, such as a carboxylate. This can be achieved through reactions like the Kolbe-Schmitt reaction or by etherification followed by oxidation of an appended alkyl chain. The resulting molecule would be a derivative like 3,5-dibromo-4-fluoro-2-hydroxybenzoic acid.

Linker Elongation and Symmetrization: The core is then expanded using palladium-catalyzed cross-coupling reactions. For instance, a double Suzuki or Sonogashira coupling on the dibromo-functionalized core with a bifunctional coupling partner (e.g., benzene-1,4-diboronic acid) can generate a larger, more symmetric, and rigid linker molecule.

The resulting poly-topic linkers, which retain the fluorine atom as a functional group decorating the pore walls of the final framework, can then be reacted with metal ions or clusters under solvothermal conditions to assemble a MOF. dntb.gov.ua The fluorine group within the pores can significantly alter the framework's properties, such as enhancing its hydrophobicity, modulating its affinity for specific gas molecules (like CO2), or serving as a site for post-synthetic modification.

For Porous Organic Frameworks (POFs), which are typically metal-free, the derivatized this compound can be used in polymerization reactions. For example, a derivative could undergo Yamamoto or Ullmann coupling reactions, where the C-Br bonds react to form a larger, cross-linked aromatic network. uc.edu The inherent geometry of the precursor dictates the topology of the resulting porous polymer.

The table below outlines the conceptual transformation of this compound into a linker for advanced frameworks.

| Framework Type | Required Linker Functionality | Synthetic Strategy from Precursor | Role of Fluorine |

| Metal-Organic Framework (MOF) | Multitopic Carboxylates, Pyridyls, etc. | 1. Conversion of -OH to -COOH. 2. C-C coupling at C-Br sites to create a larger, symmetric linker. | Pore wall functionalization, tuning of gas sorption properties. |

| Porous Organic Framework (POF) | Multiple Aryl Halides or Boronic Esters | C-C coupling reactions (e.g., Yamamoto, Suzuki) to polymerize derivatives into a porous network. | Modifies surface properties of the polymer, enhances chemical stability. |

By serving as a foundational piece for constructing these complex linkers, this compound provides a route to novel, fluorinated porous materials with tailored properties for applications in gas storage, separation, and catalysis.

Development of Novel Materials from this compound Derivatives

Derivatives of this compound are valuable starting points for the synthesis of novel polymeric and functional materials, where the unique combination of halogen and hydroxyl functionalities can be exploited to create materials with specific thermal, optical, or electronic properties. Two significant areas of material development include the synthesis of specialty poly(phenylene oxide)s and the creation of side-chain liquid crystalline polymers.

Poly(phenylene oxide)s (PPOs): Poly(phenylene oxide)s are a class of high-performance engineering thermoplastics known for their excellent thermal stability, dimensional stability, and chemical resistance. uc.edu They are typically synthesized through the oxidative coupling polymerization of 2,6-disubstituted phenols. uc.edu While 2,6-dimethylphenol (B121312) is the most common commercial monomer, the use of halogenated phenols allows for the creation of PPOs with modified properties.

A derivative of this compound could serve as a monomer for such polymerizations after a selective transformation. For instance, a double Suzuki cross-coupling reaction could replace the bromine atoms with alkyl or aryl groups (e.g., methyl or phenyl), yielding a 2,6-disubstituted-3-fluorophenol monomer. The subsequent oxidative polymerization of this fluorinated monomer would lead to a novel poly(phenylene oxide) with the fluorine atom regularly incorporated into the polymer backbone.

The presence of fluorine in the resulting PPO is expected to impart several desirable characteristics:

Modified Dielectric Properties: Fluorination typically lowers the dielectric constant and dissipation factor, making such materials suitable for applications in microelectronics and high-frequency communication.

Reduced Water Absorption: The hydrophobic nature of fluorine can decrease the moisture uptake of the polymer, improving its dimensional stability in humid environments.

Side-Chain Liquid Crystalline Polymers (SCLCPs): Liquid crystalline polymers are materials that exhibit properties of both liquids and solids, possessing fluidity while maintaining a degree of molecular order. openaccessjournals.com In SCLCPs, rigid, rod-like mesogenic units are attached as side chains to a flexible polymer backbone, often via a flexible spacer.

Derivatives of this compound can be used to synthesize the mesogenic units for SCLCPs. The synthesis could involve several steps:

Etherification of the phenolic hydroxyl group with a spacer unit containing a polymerizable group (e.g., an acrylate (B77674) or vinyl ether).

Sequential cross-coupling reactions at the two C-Br positions to build up a rigid, elongated mesogenic core, such as a bi- or terphenyl system.

The resulting fluorinated mesogenic monomer can then be polymerized or copolymerized to form an SCLCP. The fluorine substituent on the mesogenic unit can significantly influence the liquid crystalline behavior by altering intermolecular interactions, dipole moments, and molecular packing, potentially leading to the formation of different mesophases (e.g., nematic, smectic) and affecting transition temperatures. openaccessjournals.com These materials are of interest for applications in optical data storage, displays, and sensors.

The table below summarizes the potential material classes derived from this compound.

| Material Class | Synthetic Approach | Key Derivative | Anticipated Properties |

| Poly(phenylene oxide) | Oxidative Coupling Polymerization | 2,6-Dialkyl-3-fluorophenol | High thermal stability, low dielectric constant, hydrophobicity |

| Liquid Crystalline Polymer | Free Radical Polymerization | Acrylate monomer with a fluorinated biaryl side chain | Modified mesophase behavior, tailored optical properties |

Computational and Theoretical Investigations of 2,6 Dibromo 3 Fluorophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, geometry, and various reactivity descriptors that govern the chemical behavior of a compound.

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. A typical DFT study on a halogenated phenol (B47542) would involve geometry optimization to find the most stable three-dimensional structure. Following optimization, properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map would be calculated. These calculations help in predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. For instance, studies on similar molecules like 2,6-dichloro-4-fluorophenol (B1329666) have utilized DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, to determine these properties. However, specific data sets and findings from such analyses for 2,6-Dibromo-3-fluorophenol are not present in the surveyed literature.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, they are often used as a benchmark for confirming results. Application of these methods to this compound would yield precise data on its conformational energies and electronic states. Research on related molecules, such as meta-fluorophenol, has employed ab initio calculations to investigate conformational stability and vibrational spectra. Unfortunately, specific high-accuracy predictions for this compound are not documented.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the identification of transient species like transition states.

Transition State Characterization and Energy Barrier Calculations

To understand how this compound might participate in chemical reactions, computational chemists would model the reaction pathways to locate the transition state structures. By calculating the energy of these transition states relative to the reactants, the activation energy barrier for the reaction can be determined. This information is crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism. While the methodology is well-established, specific transition state structures and energy barriers for reactions involving this compound have not been reported.

Solvent Effects and Catalysis Modeling in Reactions Involving this compound

Reactions are often performed in a solvent, which can significantly influence reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the reaction. Similarly, the role of a catalyst can be modeled by including the catalytic species in the calculations. Such studies would provide a more realistic understanding of the chemical reactivity of this compound in practical settings. However, the literature lacks specific studies modeling solvent or catalytic effects on reactions of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can reveal information about the conformational flexibility of a molecule and the nature of its interactions with other molecules, such as solvents or biological macromolecules. An MD simulation of this compound would track the movements of its atoms over time, providing insights into its stable conformations and how it interacts with its environment through forces like hydrogen bonding and van der Waals interactions. At present, there are no published molecular dynamics studies focused specifically on this compound.

Structure-Reactivity Relationship Studies of this compound and its Analogs

The reactivity of phenolic compounds is intricately linked to their molecular structure, particularly the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of two bromine atoms and one fluorine atom, in addition to the hydroxyl group, significantly influences its electronic properties and, consequently, its chemical behavior. Computational methods, such as Density Functional Theory (DFT), are pivotal in elucidating these relationships.

Studies on analogous compounds like 2,6-dichloro-4-fluoro phenol and 2,6-dibromo-4-nitrophenol (B181593) reveal key aspects of structure-reactivity that can be extrapolated to this compound. karazin.uatandfonline.com The electronic effects of the halogen substituents are of primary importance. Bromine and fluorine are electronegative atoms that withdraw electron density from the benzene (B151609) ring through the inductive effect. This withdrawal affects the acidity of the phenolic hydroxyl group and the susceptibility of the ring to electrophilic or nucleophilic attack.

The positions of the substituents are also critical. The two bromine atoms at the ortho positions (2 and 6) relative to the hydroxyl group exert a significant steric hindrance, which can influence the accessibility of the hydroxyl group and the adjacent carbon atoms to reacting species. The fluorine atom at the meta position (3) further modulates the electron density distribution around the ring.

Quantum chemical calculations, such as the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity.

For instance, in a study of 2,6-dichloro-4-fluoro phenol, DFT calculations were used to determine the HOMO-LUMO energy gap, providing insights into its chemical reactivity. karazin.ua Similar calculations for this compound would be expected to show how the interplay of the bromo and fluoro substituents fine-tunes this energy gap.

Mulliken charge distribution analysis is another valuable computational tool that helps in understanding the reactivity of a molecule. It provides information about the partial atomic charges on each atom, indicating the electrophilic and nucleophilic sites. In this compound, the oxygen atom of the hydroxyl group is expected to have a significant negative charge, making it a likely site for protonation, while the carbon atoms attached to the halogens will have their electron densities altered.

Table 1: Illustrative Computational Parameters for Structure-Reactivity Analysis of Halogenated Phenols

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2,6-dichloro-4-fluoro phenol | DFT/B3LYP/6-311+G(d,p) | Data not specified | Data not specified | Data not specified |

| 2,6-dibromo-4-nitrophenol | B3LYP/6-31+G(d,p) | Data not specified | Data not specified | Data not specified |

Theoretical Prediction of Spectroscopic Parameters and Their Validation Methodologies

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as their vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and for the structural elucidation of new compounds.

For this compound, DFT calculations can be employed to predict its vibrational frequencies. The process typically involves optimizing the molecular geometry to find the lowest energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies can be correlated with the peaks observed in experimental FT-IR and FT-Raman spectra.

A study on 2,6-dibromo-4-nitrophenol demonstrated the use of the B3LYP/6-31+G(d,p) level of theory to calculate its vibrational spectra, with the calculated results showing good agreement with experimental findings. tandfonline.com This suggests that a similar approach would yield reliable theoretical spectra for this compound.

The validation of theoretical spectroscopic parameters is a critical step to ensure their accuracy. The primary method of validation is the comparison of the calculated spectra with experimentally obtained spectra. For vibrational spectroscopy, this involves comparing the calculated frequencies and intensities with the positions and intensities of the absorption bands in the experimental FT-IR and FT-Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for the approximations inherent in the theoretical methods and the effects of the experimental conditions.

In addition to vibrational spectra, theoretical methods can also predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental NMR data to aid in the assignment of signals and to confirm the molecular structure. Good correlation between calculated and experimental chemical shifts was reported for 2,6-dibromo-4-nitrophenol. tandfonline.com

Table 2: Example of Theoretical vs. Experimental Vibrational Frequencies for an Analogous Compound

| Vibrational Mode (Description) | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | ~3500-3600 | ~3550 |

| C-H Stretch | ~3000-3100 | ~3050 |

| C=C Aromatic Stretch | ~1500-1600 | ~1580 |

| C-O Stretch | ~1200-1300 | ~1250 |

| C-Br Stretch | ~500-600 | ~550 |

| C-F Stretch | ~1100-1200 | ~1150 |

Note: This table provides a generalized representation of the kind of data presented in computational vibrational analysis studies. The specific values are illustrative and based on typical ranges for the described vibrational modes in halogenated phenols.

Future Directions and Emerging Research Opportunities for 2,6 Dibromo 3 Fluorophenol

Development of Sustainable and Green Synthetic Protocols for Bromofluorophenols

The synthesis of bromofluorophenols and other organofluorine compounds is crucial for pharmaceuticals, agrochemicals, and materials science. benthamscience.com However, traditional halogenation methods often rely on hazardous reagents and produce significant waste. The future of bromofluorophenol synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. carlroth.com Key areas for development include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems (e.g., using transition metals or organocatalysts) can significantly reduce waste and improve atom economy. carlroth.com

Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can minimize environmental impact. benthamscience.com

Energy Efficiency: Exploring synthetic routes that operate at ambient temperature and pressure, potentially utilizing methods like microwave-assisted synthesis or photocatalysis, can reduce energy consumption. benthamscience.comcarlroth.com

Renewable Feedstocks: Investigating pathways that utilize renewable starting materials instead of petroleum-based sources is a long-term goal for sustainable chemical production. carlroth.com

By focusing on these principles, researchers can develop synthetic protocols that are not only safer and more efficient but also economically viable, paving the way for broader application of bromofluorophenols.

Exploration of Unprecedented Reactivity and Selectivity in 2,6-Dibromo-3-fluorophenol Chemistry

The unique arrangement of two bromine atoms and one fluorine atom on the phenol (B47542) ring of this compound presents intriguing possibilities for novel chemical transformations. The interplay of the electron-withdrawing and directing effects of the halogens, combined with the hydroxyl group, could be harnessed to achieve unprecedented reactivity and selectivity.

Future research could focus on:

Site-Selective Cross-Coupling: Developing catalytic systems that can selectively target one of the C-Br bonds while leaving the other and the C-F bond intact. This would allow for the stepwise and controlled introduction of different functional groups, creating a library of complex derivatives from a single starting material.

Ortho-Lithiation and Functionalization: Investigating the regioselectivity of directed ortho-metalation. The electronic influence of the fluorine and hydroxyl groups could direct metalation to the C4 or C5 position, opening pathways to new substitution patterns not achievable through classical electrophilic aromatic substitution.

Derivatization of the Phenolic Hydroxyl Group: Exploring reactions beyond simple etherification or esterification. For example, using the hydroxyl group to direct novel intramolecular reactions, leading to the formation of halogenated heterocyclic compounds like dibenzofurans.

The insights gained from these studies would not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of reactivity in polyhalogenated aromatic systems.

Advanced Computational Tools for Predictive Design in Halogenated Phenol Systems

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating research and reducing the need for extensive trial-and-error experimentation. mdpi.comresearchgate.net For halogenated phenol systems, these tools can provide invaluable insights into molecular behavior.

Key computational approaches include:

Density Functional Theory (DFT): Used to calculate electronic structure, molecular geometries, and reaction energies. DFT can help predict the most likely sites for electrophilic or nucleophilic attack, determine bond dissociation energies, and model reaction pathways. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): These models correlate chemical structure with biological activity or physical properties. acs.org For halogenated phenols, QSAR can be used to predict toxicity, environmental fate, or potential efficacy as pharmaceutical precursors. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: These simulations can model the behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and binding to biological targets.

Table 1: Application of Computational Tools to Halogenated Phenol Research

| Computational Method | Application in Halogenated Phenol Research | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction mechanisms and regioselectivity. | Activation energies, reaction pathways, pKa values. mdpi.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Estimating toxicity and biological activity. | Cytotoxicity, logP, bond dissociation enthalpy (BDE). acs.org |

| Model Predictive Control (MPC) | Optimizing reaction conditions in industrial synthesis. | Reaction rates, temperature profiles, product yield. cybernetica.no |

By leveraging these advanced computational tools, researchers can rationally design new derivatives of this compound with desired properties and guide synthetic efforts toward the most promising targets, making the discovery process more efficient and targeted.

Integration of this compound into Advanced Functional Materials and Technologies

The unique combination of bromine and fluorine atoms makes this compound an attractive building block for a variety of advanced functional materials. wiley.comresearchgate.net The bromine atoms can serve as reactive handles for polymerization or further functionalization, while the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.

Emerging opportunities for integration include:

Flame-Retardant Polymers: Brominated compounds are well-known for their flame-retardant properties. Incorporating this compound into polymer backbones (e.g., polycarbonates, epoxies, or polyesters) could create materials with enhanced fire safety.

High-Performance Polymers: The C-F bond can increase the thermal and oxidative stability of polymers. Materials derived from this compound could find use in demanding applications within the electronics or aerospace industries.

Active Pharmaceutical Ingredients (APIs): Halogen atoms are prevalent in many pharmaceuticals as they can enhance binding affinity, metabolic stability, and membrane permeability. This compound could serve as a key intermediate in the synthesis of new therapeutic agents. lookchem.com

Organic Electronics: The electronic properties of the aromatic ring, modulated by the halogen substituents, could be exploited in the design of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Function of this compound Moiety | Potential Products |

|---|---|---|

| Materials Science | Building block for polymers. | Flame-retardant plastics, high-stability polymers. wiley.com |

| Agrochemicals | Precursor for active ingredients. | Novel herbicides, fungicides, or pesticides. |

| Pharmaceuticals | Intermediate for complex molecule synthesis. | New drug candidates with enhanced properties. lookchem.com |

| Organic Electronics | Component in semiconducting materials. | Materials for OLEDs, OFETs, and chemical sensors. |

The versatility of this compound as a synthetic platform suggests that its integration into these and other technologies is a promising direction for future materials science research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dibromo-3-fluorophenol, and how can reaction conditions be tailored to improve yield?

- Methodology : Bromination and fluorination of phenol derivatives are critical steps. Bromination typically employs Br₂/FeBr₃ under controlled temperatures (0–25°C), while fluorination may use KF or Selectfluor reagents. Solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity. Yield optimization requires monitoring via HPLC or GC-MS and adjusting stoichiometry .

- Data Validation : Cross-validate intermediates using (e.g., aromatic proton splitting patterns) and mass spectrometry (e.g., molecular ion peaks at m/z 268.9 for the parent compound) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : identifies fluorine environments (δ –110 to –150 ppm for aromatic F).

- X-ray Crystallography : Resolves Br/F spatial arrangements; use Mercury CSD 2.0 to analyze intermolecular interactions (e.g., Br⋯Br contacts < 3.5 Å) .

- Mass Spec : High-resolution ESI-MS confirms molecular formula (C₆H₃Br₂FO; exact mass 268.84).

Q. How can researchers assess the compound’s toxicity and environmental persistence in early-stage studies?

- Approach :

- In vitro assays : Use liver microsomes (e.g., S9 fraction) to study metabolic stability.

- Ecotoxicology : Follow OECD Test Guidelines (e.g., Daphnia magna acute toxicity).

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during the synthesis of polyhalogenated phenol derivatives like this compound?

- Competing Pathways : Fluorine’s strong electron-withdrawing effects can suppress bromination at the meta position. Use DFT calculations (e.g., Gaussian 16) to model transition states and predict substituent directing effects.

- Experimental Fixes : Introduce protecting groups (e.g., acetyl) or employ directed ortho-metalation .

Q. How can contradictory data on the compound’s reactivity (e.g., in Suzuki couplings) be systematically analyzed?

- Root Cause Analysis :

- Catalytic Systems : Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 efficiency in cross-coupling.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may dehalogenate Br substituents.

Q. What role does this compound play in designing fluorinated polymers with tailored electronic properties?

- Applications :

- Polymer Backbones : Incorporate as a monomer in poly(arylene ether)s for enhanced thermal stability.

- Charge Transport : Fluorine’s electronegativity reduces π-π stacking distances, improving conductivity. Validate via cyclic voltammetry and DFT bandgap calculations .

Q. How can computational tools predict the compound’s crystal packing and intermolecular interactions?

- Workflow :

Generate crystal structure predictions with Mercury CSD’s Materials Module.

Simulate Br⋯F interactions (van der Waals radii: Br 1.85 Å, F 1.47 Å).

Compare with experimental PXRD patterns to validate polymorphism .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.